molecular formula C5H13NO3 B1631006 4-Methylmorpholine N-oxide monohydrate CAS No. 70187-32-5

4-Methylmorpholine N-oxide monohydrate

Cat. No. B1631006
CAS RN: 70187-32-5
M. Wt: 135.16 g/mol
InChI Key: WAZPLXZGZWWXDQ-UHFFFAOYSA-N
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Description

4-Methylmorpholine N-oxide monohydrate is used as a solvent to prepare cellulose fibers. It is an oxidant and involved in the catalytic OsO4 oxidation of olefins to cis-1,2-diols . It is also involved in ruthenium catalyzed oxidation of alcohols to aldehydes and ketones .


Synthesis Analysis

The synthesis of N-methylmorpholine N-oxide by oxidation of N-methylmorpholine with hydrogen peroxide was implemented in a microstructured reactor for increased safety and larger-scale applications . 4-Methylmorpholine N-oxide solution can be used to oxidize activated primary halides to aldehydes and secondary halides to ketones .


Molecular Structure Analysis

The molecular formula of 4-Methylmorpholine N-oxide monohydrate is C5H11NO2•H2O . The molecular weight is 135.16 .


Chemical Reactions Analysis

4-Methylmorpholine N-oxide (NMO) is widely used as a co-oxidant to regenerate osmium tetroxide (OsO4) catalyst during dihydroxylation of alkenes . It is also involved in the catalytic OsO4 oxidation of olefins to cis-1,2-diols .


Physical And Chemical Properties Analysis

4-Methylmorpholine N-oxide monohydrate has a melting point of 71-75 °C . It is soluble in water .

Scientific Research Applications

Environmental Remediation and Sorption

  • Oxides like 4-Methylmorpholine N-oxide monohydrate and their precursors play a significant role in the in situ stabilization of metals and arsenic in contaminated soils. This process reduces the available fraction of metal(loid)s, notably in the root zone, thereby lowering the risks associated with their leaching, ecotoxicity, plant uptake, and human exposure (Komárek, Vaněk, & Ettler, 2013).
  • Graphene oxide-based materials, possibly derivable from compounds like 4-Methylmorpholine N-oxide monohydrate, have shown potential in the sorption of radionuclides from aqueous systems. These materials are pertinent in environmental remediation and energy applications due to their unique structure and physicochemical properties (Yu, Wang, Tan, & Wang, 2015).

Catalysis and Material Modification

  • Metal oxide nanoparticles, which could be derived from or involve compounds like 4-Methylmorpholine N-oxide monohydrate, are increasingly significant due to their unique size-dependent properties. They are applicable in diverse fields such as medicine, energy storage, catalysis, and sensing. The high tendency of metal oxide nanoparticles to adhesion and aggregation can be overcome by using coupling agents, enhancing their applicability in various industrial and scientific scenarios (Mallakpour & Madani, 2015).

Biomedical Applications

  • Custom-synthesized cerium oxide nanoparticles, which might involve processes related to 4-Methylmorpholine N-oxide monohydrate, exhibit potent antioxidative properties. They have been explored in biological systems for mitigating tissue damage arising from free radical accumulation, making them a potential tool in the treatment of diseases like multiple sclerosis (Heckman et al., 2013).

Safety And Hazards

The hazards of handling N-methylmorpholine-N-oxide (NMMO) cannot be described often enough, although it is a rather common (co-)solvent for cellulose . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The options to use NMMO and its hydrated forms in cellulose and material chemistry are very diverse, rendering the compound—if used correctly—a highly valuable chemical with many potential applications in dissolving, activating and modifying cellulosic substrates .

properties

IUPAC Name

4-methyl-4-oxidomorpholin-4-ium;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.H2O/c1-6(7)2-4-8-5-3-6;/h2-5H2,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZPLXZGZWWXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCOCC1)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601338654
Record name N-Methylmorpholine N-oxide monohydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylmorpholine N-oxide monohydrate

CAS RN

70187-32-5, 80913-66-2
Record name N-Methylmorpholine N-oxide monohydrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylmorpholine N-oxide monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601338654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylmorpholine N-oxide monohydrate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYLMORPHOLINE N-OXIDE HYDRATE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYLMORPHOLINE N-OXIDE MONOHYDRATE
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Synthesis routes and methods

Procedure details

Approximately 1073 grams of tertiary amine oxide such as N-methylmorpholine-N-oxide in water (76% NMMO, 24% H2O), 16 g of cellulose (DP=625, 5% moisture content) and 1.5 g stabilizer, e.g., gallic acid propyl ester, are prepared in a container and heated to above 72° C. This solution is stirred for approximately 15 minutes and about 100 g of water is then separated under vacuum. After water removal step a clear cellulose solution is obtained. Alternatively, 554 g of NMMO/water mixture (83% NMMO), 0.8 g stabilizer and 11.3 g cellulose are prepared in a container and heated to approx. 95° C. while being stirred simultaneously. After approximately 30 to 60 minutes a cellulosic solution is obtained. In this procedure it is no longer necessary to separate the water.
[Compound]
Name
tertiary amine oxide
Quantity
1073 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cellulose
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
149
Citations
JR Rowley, NI Gabarayeva, JJ Skvarla… - TAIWANIA …, 2001 - taiwania.ntu.edu.tw
Mature pollen grains of Betula pendula, Borago officinalis, Calluna vulgaris, Fagus sylvatica, Lilium longiflorum, Pinus sylvestris and spores of Lycopodium clavatum were exposed to 4-…
Number of citations: 21 taiwania.ntu.edu.tw
RV Toms, SS Medvedeva, AY Gerval'd… - … Science, Series B, 2022 - Springer
… 4-Methylmorpholine N-oxide monohydrate (Т m = 76C; Shanghai Demo Medical Tech. Co) was used as received. DMSO (99%) and DMF (HPLC grade) (both from Fluka) were distilled …
Number of citations: 0 link.springer.com
FA Loewus, BG Baldi, VR Franceschi… - Plant …, 1985 - academic.oup.com
… 4-Methylmorpholine N-oxide monohydrate (MMNO*H20), a potent solvent for polysaccharides, is an effective vehicle for release of membrane-enclosed male gametophytes (…
Number of citations: 60 academic.oup.com
K Nelson, Y Deng - Macromolecular Materials and Engineering, 2007 - Wiley Online Library
Inorganic‐cellulose core‐shell and hollow cellulose nanoparticles were prepared by self‐encapsulation with regenerated cellulose in a poly(acrylic acid) hydrogel layer surrounding …
Number of citations: 18 onlinelibrary.wiley.com
BG Baldi, VR Franceschi, FA Loewus - … and Ecology of Pollen, 9–11 July …, 1986 - Springer
… We have discovered that 4-methylmorpholine N-oxide monohydrate (MMNO.H20) is an effective solvent of the intine layer when pollen grains of Lilium longiflorum Thunb. (trumpet lily) …
Number of citations: 10 link.springer.com
S Gámez, E de la Torre, E M. Gaigneaux - ChemCatChem, 2022 - Wiley Online Library
Oxidative cleavage of unsaturated fatty acids involves the rupture of carbon‐carbon double bonds to produce carbonyl compounds of high added value. This reaction is mainly …
ST Rouhani, H Fashandi - Cellulose, 2018 - Springer
… To this end, three cellulose dense membranes are produced through two different techniques: (1) solution casting of linter/(4-methylmorpholine N-oxide monohydrate (NMMO)/water) …
Number of citations: 8 link.springer.com
F Oğuzkaya, E Şahin, C Tanyeli - Tetrahedron: Asymmetry, 2006 - Elsevier
… 4-Methylmorpholine-N-oxide monohydrate 97% (4.94 mmol) was dissolved in H 2 O (0.23 mol) under inert atmosphere. The temperature was adjusted to −5 C, then, 14.07 mL OsO 4 (…
Number of citations: 7 www.sciencedirect.com
R Hu, T Fan, J Yang, H Xiao, Y Liu, M Lu - Materials Chemistry and Physics, 2020 - Elsevier
Recent years have witnessed the explosive progress of functional nano materials in textile field, requires us to re-recognize and understand the potential hazards of nanoparticles. A …
Number of citations: 5 www.sciencedirect.com
V Ayala, A Corma, M Iglesias, F Sanchez - Journal of molecular catalysis A …, 2004 - Elsevier
… The 4-methylmorpholine N-oxide monohydrate is used to stabilise the Mn(V) double bond O complex formed in the oxidation cycle. A series of blank experiments revealed that each …
Number of citations: 89 www.sciencedirect.com

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